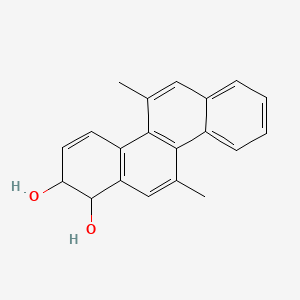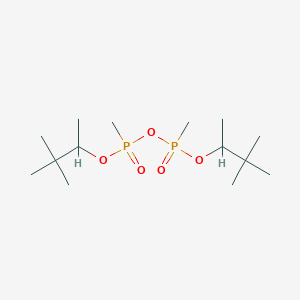
Diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester is a chemical compound with the molecular formula C14H32O5P2 and a molecular weight of 342.348402 . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester typically involves the esterification of diphosphonic acid with 1,2,2-trimethylpropanol under controlled conditions . The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, and carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo esterification, followed by purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols .
Scientific Research Applications
Diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis to release diphosphonic acid, which can then interact with various enzymes and proteins . The specific pathways involved depend on the context of its application, such as its use in drug delivery or as a reagent in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester is unique due to its specific ester groups and the presence of two phosphorus atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
81397-56-0 |
|---|---|
Molecular Formula |
C14H32O5P2 |
Molecular Weight |
342.35 g/mol |
IUPAC Name |
3-[[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxy-methylphosphoryl]oxy-2,2-dimethylbutane |
InChI |
InChI=1S/C14H32O5P2/c1-11(13(3,4)5)17-20(9,15)19-21(10,16)18-12(2)14(6,7)8/h11-12H,1-10H3 |
InChI Key |
CGKYNYPOXYSJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)OP(=O)(C)OP(=O)(C)OC(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)
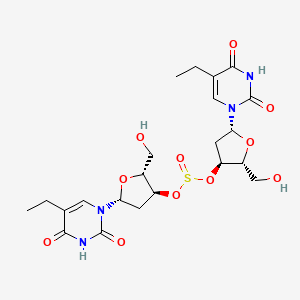
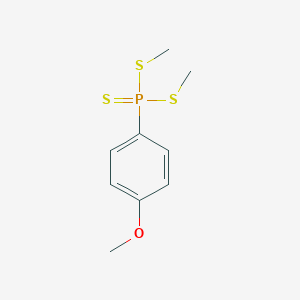
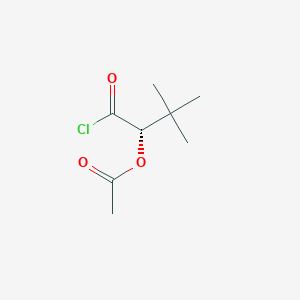
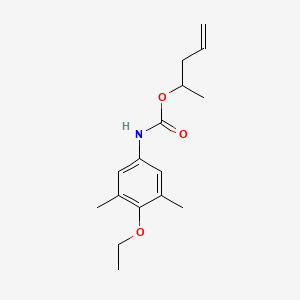
![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)
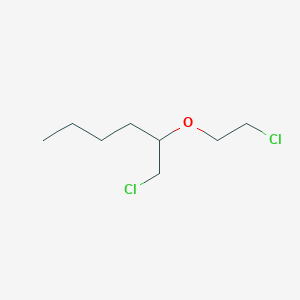
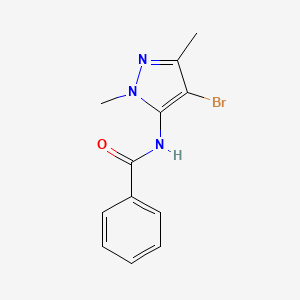
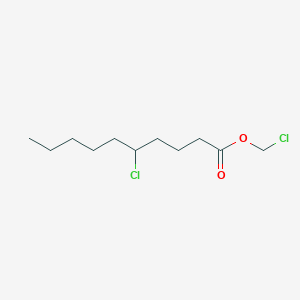

![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)

![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)
